molecular formula C16H29N7O3 B14251892 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide CAS No. 215169-71-4

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide

Cat. No.: B14251892
CAS No.: 215169-71-4
M. Wt: 367.45 g/mol
InChI Key: OVIPUKREQYCVEA-SRVKXCTJSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acid residues, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The amino acids are then coupled using peptide bond formation techniques, such as carbodiimide-mediated coupling. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino acid residues, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield modified amino acid residues, while substitution can introduce new functional groups.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of novel materials and biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, influencing their activity. This modulation can result in various biological effects, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of the diaminomethylidene group. This structural uniqueness imparts distinct biochemical properties, making it a valuable compound for targeted research and applications.

Properties

CAS No.

215169-71-4

Molecular Formula

C16H29N7O3

Molecular Weight

367.45 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C16H29N7O3/c17-10(4-1-7-21-16(19)20)14(25)23-9-3-6-12(23)15(26)22-8-2-5-11(22)13(18)24/h10-12H,1-9,17H2,(H2,18,24)(H4,19,20,21)/t10-,11-,12-/m0/s1

InChI Key

OVIPUKREQYCVEA-SRVKXCTJSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)N

Origin of Product

United States

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